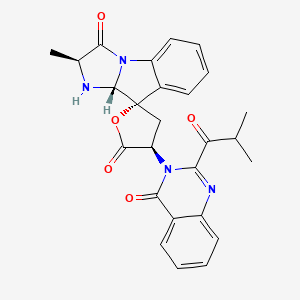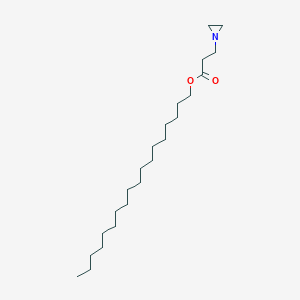
Ethyl phenyl(prop-2-en-1-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl(prop-2-en-1-yl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to an ethyl, phenyl, and prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl(prop-2-en-1-yl)phosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, the compound can be prepared via the regioselective Markovnikov addition reaction with terminal alkynes in the presence of a palladium-1,2-bis(diphenylphosphino)ethane complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl(prop-2-en-1-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Ethyl phenyl(prop-2-en-1-yl)phosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl phenyl(prop-2-en-1-yl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site and interfering with the enzyme’s catalytic function. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Ethyl phenyl(prop-2-en-1-yl)phosphinate can be compared with other similar compounds, such as:
Phenylphosphinic acid: Similar in structure but lacks the ethyl and prop-2-en-1-yl groups.
Diphenylphosphinic acid: Contains two phenyl groups instead of an ethyl and prop-2-en-1-yl group.
Ethyl phenylphosphonate: Similar but contains a phosphonate group instead of a phosphinate group.
Uniqueness: The presence of the ethyl and prop-2-en-1-yl groups in this compound imparts unique chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
CAS No. |
59611-88-0 |
|---|---|
Molecular Formula |
C11H15O2P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
[ethoxy(prop-2-enyl)phosphoryl]benzene |
InChI |
InChI=1S/C11H15O2P/c1-3-10-14(12,13-4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
OBZIIVDNIPWCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)



![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)



